molecular formula C21H22F3N3O2 B2885238 N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 954072-44-7

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2885238
CAS RN: 954072-44-7
M. Wt: 405.421
InChI Key: WJBULGMFJDFGHN-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a trifluoromethyl group, which is often used in drug design to improve the pharmacokinetic profile of a compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a trifluoromethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo various types of reactions, including those involving the nitrogen atom in the ring or the carbon atoms attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s lipophilicity and metabolic stability .

Scientific Research Applications

Drug Discovery

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Stereochemistry

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Antibacterial Activity

In the structure-activity relationship (SAR) investigation, it was shown that with certain substituents, the antibacterial activity increased . This indicates potential applications in the development of new antibacterial agents.

Inhibition of Breast Cancer Cell Proliferation

Certain pyrrolidine derivatives have shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . This suggests potential applications in cancer treatment.

Inhibition of Migration and Invasion of Cells

In addition to inhibiting cell proliferation, certain pyrrolidine derivatives also significantly inhibited the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells.

Synthesis of Alkaloids and Unusual β-Amino Acids

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . This indicates potential applications in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Pyrrolidine derivatives have been found to exhibit a wide range of biological activities, including acting as selective androgen receptor modulators (SARMs) .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its structure to improve its pharmacokinetic profile and therapeutic efficacy .

properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2/c22-21(23,24)16-4-3-5-17(14-16)26-20(29)19(28)25-11-10-15-6-8-18(9-7-15)27-12-1-2-13-27/h3-9,14H,1-2,10-13H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBULGMFJDFGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

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